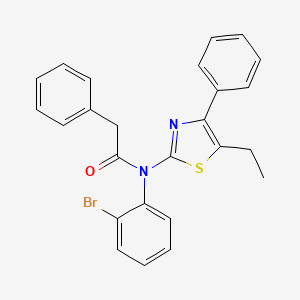

![molecular formula C15H15N3O5S B4623966 2-{4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetamide](/img/structure/B4623966.png)

2-{4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetamide

Descripción general

Descripción

The compound of interest belongs to a class of chemicals with potential in various biological and chemical applications, including antimicrobial activities. Its synthesis and study are crucial for understanding its properties and potential applications in various fields.

Synthesis Analysis

The synthesis of related pyrimidinone and oxazinone derivatives involves starting materials such as citrazinic acid and cyanothio-acetamide. The process includes condensation, cyclization, and aminolysis steps to produce compounds with significant biological activities (Hossan et al., 2012). Another relevant synthesis involves 2-amino-6-ethyl-5-iodothieno[2,3-d]pyrimidines as dual inhibitors for thymidylate synthase and dihydrofolate reductase, showcasing the compound's potential in antitumor activities (Gangjee et al., 2009).

Molecular Structure Analysis

Crystal structure analysis of similar compounds shows a folded conformation around the methylene C atom of the thioacetamide bridge, highlighting the structural intricacies and the intramolecular N—H⋯N hydrogen bond stabilizing the folded conformation (Subasri et al., 2016).

Chemical Reactions and Properties

The compound's derivatives exhibit a variety of biological activities, including antimicrobial and antifungal activities, which are comparable to established reference drugs. This indicates the chemical's capability to undergo various reactions leading to biologically active products (Hossan et al., 2012).

Physical Properties Analysis

While specific physical properties of this compound are not detailed, related compounds' synthesis and structural elucidation provide insights into their physical behavior, solubility, and stability under different conditions.

Chemical Properties Analysis

The chemical properties, including reactivity with different chemical agents and conditions, play a significant role in the compound's applications. Its derivatives' antimicrobial and antitumor activities underscore the importance of understanding these properties for developing new therapeutic agents (Gangjee et al., 2009).

Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

Researchers have explored the synthesis of various novel compounds derived from the core structure similar to the specified compound. These synthesized compounds have shown significant potential as anti-inflammatory, analgesic, antimicrobial, and antitumor agents:

Anti-Inflammatory and Analgesic Agents : A study detailed the synthesis of novel compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. These compounds act as cyclooxygenase inhibitors, showcasing promising therapeutic potentials (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Agents : Another research focused on synthesizing pyrimidinone and oxazinone derivatives fused with thiophene rings, indicating good antibacterial and antifungal activities. These compounds were synthesized using citrazinic acid as a starting material, aiming to combat microbial resistance (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

Antitumor Activity : Researchers synthesized 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, evaluating their antitumor activity. The study found that the majority of these compounds displayed potent anticancer activity against several human cancer cell lines, comparable to doxorubicin (Hafez & El-Gazzar, 2017).

Dual Inhibitors

In the quest for new therapeutic agents, some research has focused on designing compounds that act as dual inhibitors for enzymes involved in cancer cell proliferation:

- A study described the synthesis of thieno[2,3-d]pyrimidines as potential dual inhibitors of thymidylate synthase and dihydrofolate reductase. These compounds were evaluated as potential antitumor agents, with some showing excellent inhibition potency and promising antitumor activity in vitro (Gangjee, Li, Kisliuk, Cody, Pace, Piraino, & Makin, 2009).

Chemical Structure and Characterization

Research has also been conducted on the chemical structure and characterization of similar compounds, providing insights into their potential applications:

- The crystal structures of certain acetamides were analyzed, revealing their folded conformations and intramolecular hydrogen bonding. This structural information is crucial for understanding the reactivity and potential applications of these compounds (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).

Propiedades

IUPAC Name |

2-[4-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-2-ethoxyphenoxy]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O5S/c1-2-22-11-6-8(3-4-10(11)23-7-12(16)19)5-9-13(20)17-15(24)18-14(9)21/h3-6H,2,7H2,1H3,(H2,16,19)(H2,17,18,20,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSGZIQAFMJZZIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=S)NC2=O)OCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-ethoxyphenoxy}acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-phenylacrylamide](/img/structure/B4623886.png)

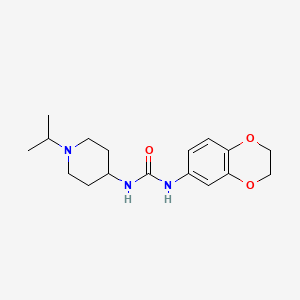

![(2,4-dimethoxy-3-methylbenzyl)[2-(3-fluorophenyl)ethyl]amine](/img/structure/B4623893.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(9H-xanthen-9-ylcarbonyl)hydrazinecarbothioamide](/img/structure/B4623932.png)

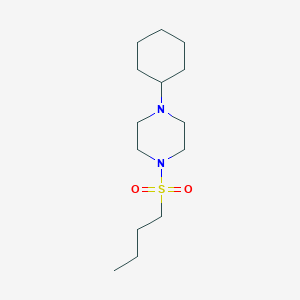

![1-[(1-benzoyl-4-piperidinyl)carbonyl]-2-ethylpiperidine](/img/structure/B4623939.png)

![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-methoxy-4-nitrophenyl)urea](/img/structure/B4623943.png)

![1-(2-chlorophenyl)-4-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B4623956.png)

![1-[4-(4-butoxy-3-methoxyphenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B4623964.png)

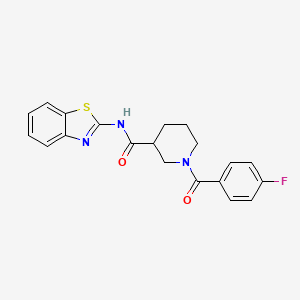

![3-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4623983.png)

![N-(2-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4623990.png)

![ethyl 2-[({1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}carbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4623994.png)